6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid
Description
This compound is a naphthalene-2-carboxylic acid derivative substituted at the 6-position with a 3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl group. The carboxylic acid group at position 2 confers polarity, influencing solubility and pharmacokinetics .
Properties
CAS No. |
119999-08-5 |
|---|---|
Molecular Formula |
C26H28O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
6-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C26H28O2/c1-16-12-22-23(26(4,5)11-10-25(22,2)3)15-21(16)19-8-6-18-14-20(24(27)28)9-7-17(18)13-19/h6-9,12-15H,10-11H2,1-5H3,(H,27,28) |
InChI Key |
UJHRUCLKPQQBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid involves several steps. One common synthetic route includes the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by reduction and methylation reactions to introduce the pentamethyl-dihydronaphthalene moiety . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand in receptor studies.
Mechanism of Action
The mechanism of action of 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Features of Comparable Compounds
Functional and Pharmacological Differences
Lipophilicity and Bioavailability
- Bexarotene (logP ~6.5) shares similar lipophilicity due to its methyl-rich substituent but features a benzoic acid core, which may alter tissue distribution .
Metabolic Stability
- The absence of a carbonyl bridge (unlike the compound in ) in the target compound may reduce susceptibility to enzymatic hydrolysis, improving metabolic stability.
- Bexarotene undergoes hepatic oxidation via CYP3A4 to active metabolites (e.g., 7-hydroxy-bexarotene), whereas the naphthalene core in the target compound might favor alternative metabolic pathways .
Receptor Binding and Activity
- Bexarotene is a retinoid X receptor (RXR) agonist used in lymphoma treatment. The naphthalene-based target compound could exhibit altered RXR binding due to steric effects from the extended aromatic system .
- The azido derivative () introduces photoreactive properties, enabling crosslinking studies—a feature absent in the target compound .
Biological Activity
6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. Its structural complexity and the presence of multiple functional groups suggest a range of interactions with biological targets. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H30O2 |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with Retinoid X Receptors (RXR) . RXRs are nuclear receptors that play crucial roles in regulating gene expression related to various physiological processes including metabolism and cell differentiation.
- Agonistic Activity : The compound acts as an agonist for RXR, which suggests it may enhance RXR-mediated transcriptional activity. This interaction can lead to downstream effects on cellular signaling pathways and gene expression profiles.
- Potential Anti-cancer Properties : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against tumor cells by inducing apoptosis or inhibiting cell proliferation. The specific pathways involved need further elucidation.
In Vitro Studies
In vitro assays have demonstrated that 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid can modulate the activity of various enzymes and receptors. For instance:
- Enzyme Interaction : It has been reported to influence the activity of enzymes involved in metabolic pathways.
- Cell Line Studies : Research involving cancer cell lines has shown that this compound can inhibit growth at specific concentrations.
Case Studies
- Cancer Cell Lines : In a study focusing on breast cancer cell lines, the compound exhibited significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to apoptosis induction through the activation of RXR pathways .
- Neurodegenerative Models : Another investigation explored its neuroprotective effects in models of neurodegeneration. The findings suggested potential benefits in modulating oxidative stress levels and inflammation .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other known RXR agonists:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Bexarotene | Anti-cancer | RXR agonist |
| LG100268 | Neuroprotective | RXR modulation |
| 6-(3-Pentylphenyl)-1H-pyrrole-2-carboxylic acid | Cytotoxicity against tumor cells | RXR activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
